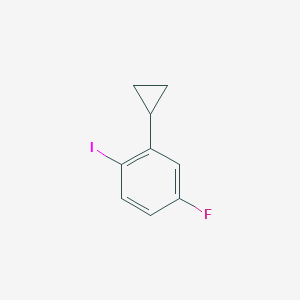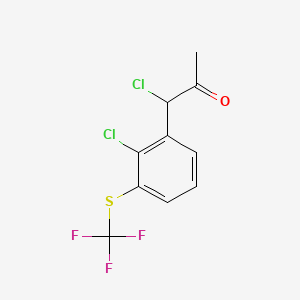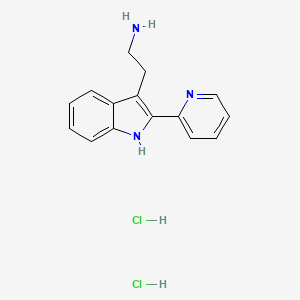![molecular formula C29H38BrP B14060996 Tributyl[(pyren-1-yl)methyl]phosphanium bromide CAS No. 101363-28-4](/img/structure/B14060996.png)
Tributyl[(pyren-1-yl)methyl]phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[(pyren-1-yl)methyl]phosphanium bromide is a chemical compound with the molecular formula C29H38BrP and a molecular weight of 497.49 g/mol . This compound is known for its unique structure, which includes a pyrene moiety attached to a phosphonium group, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of Tributyl[(pyren-1-yl)methyl]phosphanium bromide typically involves the reaction of pyrene-1-carbaldehyde with tributylphosphine in the presence of a brominating agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Tributyl[(pyren-1-yl)methyl]phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives, while substitution reactions can produce various phosphonium salts.
Aplicaciones Científicas De Investigación
Tributyl[(pyren-1-yl)methyl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s fluorescent properties make it useful in bioimaging and molecular probes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is employed in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Tributyl[(pyren-1-yl)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in bioimaging, the compound’s fluorescence allows it to bind to specific cellular components, enabling visualization under a microscope .
Comparación Con Compuestos Similares
Tributyl[(pyren-1-yl)methyl]phosphanium bromide can be compared with other phosphonium salts and pyrene derivatives. Similar compounds include:
Tributylphosphonium bromide: Lacks the pyrene moiety, making it less useful in fluorescence applications.
Pyrene derivatives: These compounds may not have the phosphonium group, limiting their use in certain chemical reactions.
The uniqueness of this compound lies in its combination of a phosphonium group and a pyrene moiety, providing both reactivity and fluorescence properties.
Propiedades
Número CAS |
101363-28-4 |
|---|---|
Fórmula molecular |
C29H38BrP |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
tributyl(pyren-1-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-4-7-19-30(20-8-5-2,21-9-6-3)22-26-16-15-25-14-13-23-11-10-12-24-17-18-27(26)29(25)28(23)24;/h10-18H,4-9,19-22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BSMBTNOXBQAVSS-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
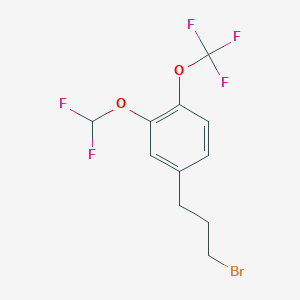
![(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)

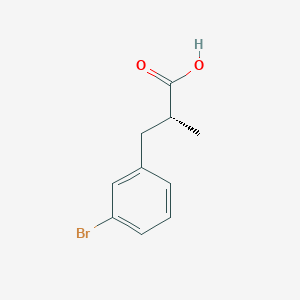
![3-[4-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid](/img/structure/B14060946.png)
![[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14060954.png)
